
Acetylphthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylphthalic acid is an organic compound that belongs to the class of phthalic acids It is characterized by the presence of an acetyl group attached to the phthalic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetylphthalic acid can be synthesized through several methods. One common approach involves the acetylation of phthalic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetylphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert it into phthalic acid derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products
The major products formed from these reactions include phthalic anhydride, various phthalic acid derivatives, and substituted acetylphthalic acids.
Wissenschaftliche Forschungsanwendungen
Acetylphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of plasticizers, resins, and coatings.
Wirkmechanismus
The mechanism of action of acetylphthalic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The acetyl group can modify the activity of proteins by acetylation, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic Acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetylsalicylic Acid: Contains an acetyl group but has different applications and properties.
Phthalic Anhydride: An oxidized form of phthalic acid, used in different industrial applications.
Uniqueness
Acetylphthalic acid’s unique combination of the phthalic acid structure with an acetyl group gives it distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
93940-26-2 |
|---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
3-acetylphthalic acid |
InChI |
InChI=1S/C10H8O5/c1-5(11)6-3-2-4-7(9(12)13)8(6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
QFNYIIZQJHOGII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


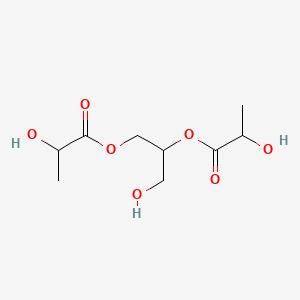

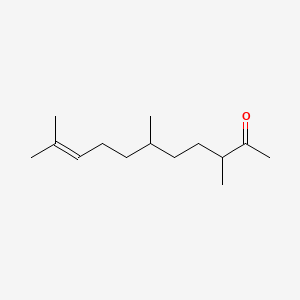
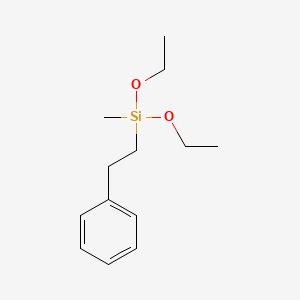
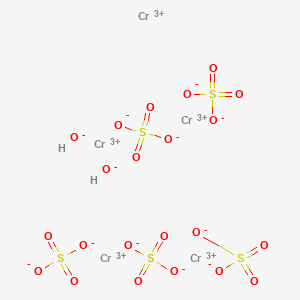


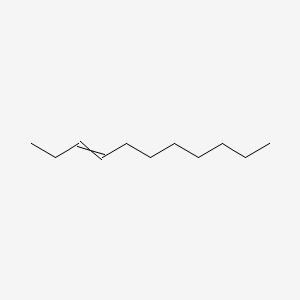
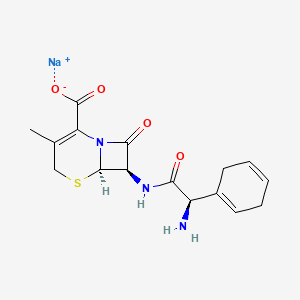
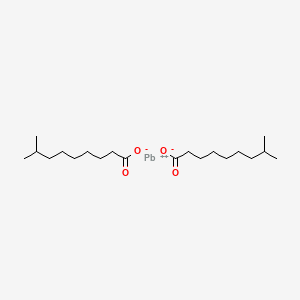
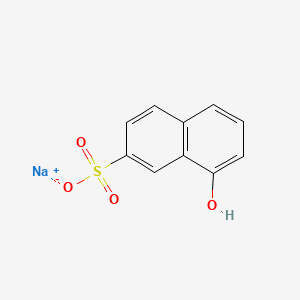
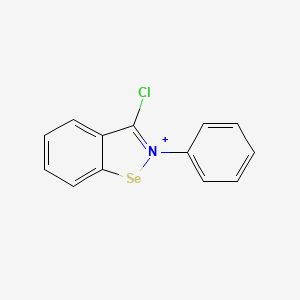
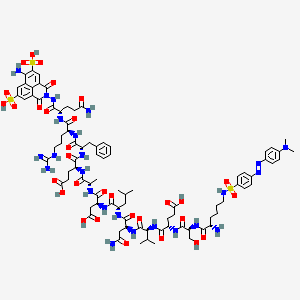
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)
